4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
The compound 4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 136386-73-7) is a tricyclic heterocyclic molecule featuring a fused 8-thia-4,6-diazatricyclic core. Its molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 344.45 g/mol . The structure includes a 2-methoxyphenyl substituent at position 4, a methyl group at position 11, and a sulfanyl (-SH) group at position 3. The tricyclic framework is characterized by a 7.4.0.0²,⁷ ring system, which confers rigidity and influences its electronic properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-10-7-8-11-14(9-10)24-16-15(11)17(21)20(18(23)19-16)12-5-3-4-6-13(12)22-2/h3-6,10H,7-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWJKVMABZZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 735320-36-2) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H26N2O2S2
- Molecular Weight : 414.58 g/mol
Structural Characteristics
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a methoxyphenyl group and thiol functionalities are particularly significant in enhancing its pharmacological properties.
Anticancer Properties
Research has indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, suggesting a promising potential for further development in cancer therapeutics .
Antimicrobial Activity
Compounds containing sulfur and nitrogen heterocycles have been reported to possess significant antimicrobial properties. For example, studies have demonstrated that thiazole-based compounds exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.24 μg/ml . Given the structural similarities, it is plausible that the compound may exhibit comparable antimicrobial effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The presence of sulfur and nitrogen atoms may allow the compound to interact with key enzymes involved in cellular processes, inhibiting their function and leading to apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines, with some derivatives exhibiting IC50 values lower than conventional chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Comparative studies on thiazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may also possess similar properties .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tricyclic diazatricyclenes with variations in substituents and ring systems. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate polarity, balancing solubility and lipophilicity. The 3-hydroxyphenyl group in 357618-26-9 increases hydrogen-bonding capacity, improving solubility in polar solvents like DMSO . The 2,4-dichlorophenyl group in 844648-06-2 introduces electron-withdrawing effects, which may enhance stability and binding to electrophilic enzyme active sites .
Structural Rigidity :
- All compounds share the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] core, but variations in substituents alter conformational flexibility. For example, the bulkier 2-phenylethyl group in 351007-36-8 may restrict rotational freedom compared to the smaller 11-methyl group in the target compound .
Spectral Data and NMR Analysis :
- Evidence from NMR studies on similar tricyclic compounds (e.g., rapamycin analogs) suggests that substituents in regions analogous to positions 29–36 and 39–44 cause distinct chemical shift patterns, reflecting changes in electronic environments . This implies that substituent modifications in the target compound and its analogs could be tracked via region-specific NMR shifts.
Synthetic and Crystallographic Insights: The synthesis of related tricyclic systems often employs one-pot multicomponent reactions, as seen in pyrimidinone derivatives . Crystallographic refinement tools like SHELXL and visualization software like ORTEP-3 are critical for resolving complex ring systems and validating structural assignments .
Table 2: Pharmacokinetic and Bioactivity Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
